N-[1-(1-benzothiophen-3-yl)propan-2-yl]-2-chloro-6-fluorobenzamide
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Overview
Description
N-[1-(1-benzothiophen-3-yl)propan-2-yl]-2-chloro-6-fluorobenzamide is a synthetic compound that belongs to the class of benzothiophene derivatives. Benzothiophene compounds are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications. This particular compound is of interest due to its unique chemical structure, which combines a benzothiophene moiety with a chlorofluorobenzamide group, potentially offering a range of biological activities.
Mechanism of Action
Target of Action
A structurally similar compound, 1-(benzo[b]thiophen-2-yl)-3-(4-(pyridin-2-yl)piperazin-1-yl)propan-1-one, has been shown to have micromolar affinity towards5-HT1A serotonin receptors . These receptors play a crucial role in regulating numerous physiological functions, including thermoregulation, vasoconstriction, sexual behavior, appetite, and sleep .
Mode of Action
The structurally similar compound mentioned above interacts with 5-ht1a serotonin receptors, possibly through relevant electrostatic interactions . This interaction could lead to changes in the receptor’s activity, influencing the physiological functions it regulates.
Biochemical Pathways
This pathway plays a key role in mood regulation and has been implicated in psychiatric disorders such as depression and anxiety .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[1-(1-benzothiophen-3-yl)propan-2-yl]-2-chloro-6-fluorobenzamide typically involves the following steps:
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Formation of the Benzothiophene Core: : The benzothiophene core can be synthesized via a Pd-catalyzed coupling reaction or electrophilic cyclization reactions . For example, the condensation of 2-bromothiophene with a suitable aryl halide in the presence of a palladium catalyst can yield the benzothiophene core.
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Introduction of the Propan-2-yl Group: : The propan-2-yl group can be introduced through a Friedel-Crafts alkylation reaction, where the benzothiophene core is reacted with a suitable alkyl halide in the presence of a Lewis acid catalyst .
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Formation of the Benzamide Group: : The final step involves the formation of the benzamide group by reacting the intermediate product with 2-chloro-6-fluorobenzoyl chloride in the presence of a base such as triethylamine .
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures to ensure consistency and scalability.
Chemical Reactions Analysis
Types of Reactions
N-[1-(1-benzothiophen-3-yl)propan-2-yl]-2-chloro-6-fluorobenzamide can undergo various chemical reactions, including:
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Oxidation: : The compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding sulfoxides or sulfones .
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Reduction: : Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, potentially reducing the carbonyl group to an alcohol .
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Substitution: : The compound can undergo nucleophilic substitution reactions, particularly at the chloro and fluoro positions, using nucleophiles such as amines or thiols .
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Nucleophiles like amines in the presence of a base such as sodium hydroxide.
Major Products Formed
Oxidation: Sulfoxides or sulfones.
Reduction: Alcohol derivatives.
Substitution: Amino or thiol-substituted derivatives.
Scientific Research Applications
N-[1-(1-benzothiophen-3-yl)propan-2-yl]-2-chloro-6-fluorobenzamide has several scientific research applications:
Medicinal Chemistry: The compound is studied for its potential as a therapeutic agent due to its unique structure, which may interact with various biological targets.
Biological Studies: It is used in biological assays to study its effects on cellular processes and pathways.
Material Science: The benzothiophene core is of interest in the development of organic semiconductors and other advanced materials.
Comparison with Similar Compounds
Similar Compounds
Thiopropamine: A stimulant drug with a thiophene ring, similar in structure but with different biological activity.
Benzo[b]thiophen-2-yl-3-(4-arylpiperazin-1-yl)-propan-1-one: Another benzothiophene derivative with potential antidepressant activity.
Uniqueness
N-[1-(1-benzothiophen-3-yl)propan-2-yl]-2-chloro-6-fluorobenzamide is unique due to its combination of a benzothiophene core with a chlorofluorobenzamide group, offering a distinct set of chemical and biological properties. This unique structure may provide advantages in terms of selectivity and potency in its biological applications.
Properties
IUPAC Name |
N-[1-(1-benzothiophen-3-yl)propan-2-yl]-2-chloro-6-fluorobenzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H15ClFNOS/c1-11(9-12-10-23-16-8-3-2-5-13(12)16)21-18(22)17-14(19)6-4-7-15(17)20/h2-8,10-11H,9H2,1H3,(H,21,22) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PVVHAURWACVRMO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CC1=CSC2=CC=CC=C21)NC(=O)C3=C(C=CC=C3Cl)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H15ClFNOS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
347.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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